12-Hydroxyeicosapentaenoic acid, (12R)-

Descripción general

Descripción

El ácido (12R)-12-hidroxieicosapentaenoico es un ácido graso monohidroxilado derivado del ácido eicosapentaenoico (EPA). Es una molécula pequeña con la fórmula química C20H30O3 y un peso molecular de 318,457 g/mol . Este compuesto es conocido por sus potenciales actividades biológicas y es de interés en varios campos de la investigación científica.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El ácido (12R)-12-hidroxieicosapentaenoico puede sintetizarse a partir del ácido eicosapentaenoico (EPA) mediante hidroxilación enzimática o química. La ruta enzimática implica el uso de lipooxigenasas específicas que introducen un grupo hidroxilo en la posición 12 del carbono del EPA . Las condiciones de reacción suelen incluir un sistema de tampón acuoso a un pH y temperatura controlados para optimizar la actividad enzimática.

Métodos de Producción Industrial

La producción industrial del ácido (12R)-12-hidroxieicosapentaenoico puede implicar procesos enzimáticos a gran escala utilizando biorreactores. Estos biorreactores mantienen condiciones óptimas para la actividad enzimática, como la temperatura, el pH y la concentración del sustrato. El producto se purifica posteriormente utilizando técnicas como la cromatografía para lograr la pureza deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido (12R)-12-hidroxieicosapentaenoico experimenta varias reacciones químicas, incluyendo:

Oxidación: El grupo hidroxilo se puede oxidar para formar un grupo ceto.

Reducción: Los dobles enlaces en la molécula se pueden reducir para formar derivados saturados.

Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales bajo condiciones específicas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).

Reducción: Las reacciones de hidrogenación utilizando catalizadores como el paladio sobre carbón (Pd/C) son típicas.

Productos Principales

Oxidación: Formación de ácido 12-ceto-eicosapentaenoico.

Reducción: Formación de derivados de ácido eicosapentaenoico totalmente saturados.

Sustitución: Formación de varios derivados de ácido eicosapentaenoico sustituidos dependiendo del sustituyente introducido.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Mechanism of Action

12R-HEPE exhibits potent anti-inflammatory effects by modulating immune cell activity and cytokine production. It has been shown to inhibit neutrophil infiltration in inflammatory conditions, making it a candidate for treating various inflammatory diseases.

Case Study: Contact Hypersensitivity

A study demonstrated that the topical application of 12R-HEPE significantly reduced inflammation associated with contact hypersensitivity in mice. The mechanism involved the inhibition of neutrophil migration to the site of inflammation, suggesting its potential as a topical anti-inflammatory agent for skin conditions .

| Study | Findings | Implications |

|---|---|---|

| Topical Application in Mice | Reduced neutrophil infiltration | Potential for treating allergic dermatitis |

| In vitro Studies on Keratinocytes | Inhibited CXCL1 and CXCL2 expression | Implications for psoriasis and eczema treatments |

Dermatological Applications

Role in Skin Health

12R-HEPE is involved in the metabolic pathways that regulate skin inflammation and barrier function. Its presence is notably higher in the skin compared to other tissues, indicating its importance in cutaneous health.

Case Study: Atopic Dermatitis

Research indicates that levels of 12R-HEPE are elevated in biological samples from mice with DNCB-induced atopic dermatitis. This suggests that it may play a role in the pathogenesis of skin disorders characterized by inflammation and barrier dysfunction .

| Condition | Biomarker Levels | Potential Treatment Role |

|---|---|---|

| Atopic Dermatitis | Increased 12R-HEPE levels | Target for therapeutic interventions |

| Psoriasis | Upregulated eicosanoids | Possible therapeutic target |

Immune Modulation

Impact on Immune Responses

12R-HEPE influences various immune responses, including the chemotaxis of neutrophils and macrophages. It facilitates the aggregation of immune cells and enhances their response to inflammatory stimuli.

Case Study: Neutrophil Functionality

In vitro experiments have shown that 12R-HEPE can stimulate human neutrophils to adhere and aggregate, enhancing their ability to respond to inflammatory signals such as tumor necrosis factor-alpha (TNF-α) . This property could be harnessed in developing therapies for conditions where immune modulation is beneficial.

| Immune Response | Effect of 12R-HEPE | Clinical Relevance |

|---|---|---|

| Neutrophil Aggregation | Enhanced response to TNF-α | Potential use in sepsis treatment |

| Chemotaxis | Stimulated migration of immune cells | Applications in wound healing |

Pharmacological Applications

Development as a Therapeutic Agent

Given its anti-inflammatory and immune-modulating properties, there is ongoing research into the pharmacological applications of 12R-HEPE. Its potential use as a novel therapeutic agent could provide alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which often have significant side effects.

Summary Table of Applications

| Application Area | Description | Current Research Status |

|---|---|---|

| Anti-inflammatory Therapy | Reduces inflammation via neutrophil inhibition | Clinical trials needed |

| Dermatological Treatment | Improves skin barrier function and reduces dermatitis | Ongoing studies |

| Immune Modulation | Enhances immune cell functionality | Preclinical research ongoing |

| Pharmacological Agent | Potential alternative to NSAIDs | Early-stage development |

Mecanismo De Acción

El mecanismo de acción del ácido (12R)-12-hidroxieicosapentaenoico implica su interacción con objetivos moleculares y vías específicas. Se sabe que modula la actividad de enzimas involucradas en el metabolismo de ácidos grasos y eicosanoides. Este compuesto puede influir en la producción de mediadores proinflamatorios y antiinflamatorios, ejerciendo así sus efectos biológicos .

Comparación Con Compuestos Similares

Compuestos Similares

Ácido 12-hidroxieicosatetraenoico (12-HETE): Un ácido graso monohidroxilado similar derivado del ácido araquidónico.

Ácido 15-hidroxieicosapentaenoico (15-HEPE): Otro derivado hidroxilado del ácido eicosapentaenoico.

Singularidad

El ácido (12R)-12-hidroxieicosapentaenoico es único debido a su hidroxilación específica en la posición 12 del carbono y su derivación del ácido eicosapentaenoico. Esta estructura específica imparte actividades biológicas distintas en comparación con otros ácidos grasos hidroxilados .

Actividad Biológica

12-Hydroxyeicosapentaenoic acid (12-HEPE) is a metabolite derived from eicosapentaenoic acid (EPA), an omega-3 fatty acid. This compound has garnered attention for its various biological activities, particularly in the contexts of inflammation, atherosclerosis, and glucose metabolism. The following sections detail key findings from recent research, including mechanisms of action, case studies, and relevant data tables.

Anti-Inflammatory Effects

12-HEPE exhibits significant anti-inflammatory properties. In a study examining its effects on allergic contact dermatitis, it was found that topical application of 12-HEPE inhibited neutrophil infiltration into the skin. This was associated with downregulation of the genes encoding neutrophil chemoattractants CXCL1 and CXCL2 in human keratinocytes via activation of retinoid X receptor α .

Key Findings:

- Inhibition of Neutrophil Chemoattractants: 12-HEPE downregulated CXCL1 and CXCL2.

- Mechanism: Activation of retinoid X receptor α.

Cardiovascular Benefits

Research indicates that 12-HEPE plays a protective role against atherosclerosis by inhibiting foam cell formation in macrophages. This process is mediated through the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. In mice fed a high-fat diet (HFD), administration of 12-HEPE improved vascular function, as evidenced by enhanced pulsatility and resistive indexes .

Key Findings:

- Foam Cell Inhibition: 12-HEPE inhibited the transformation of macrophages into foam cells.

- Improved Vascular Function: Enhanced pulsatility and resistive indexes in HFD-fed mice.

Study on Allergic Contact Dermatitis

In a controlled study, mice fed an omega-3 fatty acid-rich diet showed significant accumulation of 12-HEPE in their skin. Topical application resulted in reduced inflammation associated with contact hypersensitivity. The gene expression levels for enzymes involved in 12-HEPE synthesis were notably higher in skin tissue compared to other organs .

Atherosclerosis Model

In another investigation, mice treated with 12-HEPE demonstrated reduced foam cell formation when stimulated with oxidized low-density lipoprotein (Ox-LDL). The treatment led to increased expression of cholesterol efflux transporters such as ABCA1 and ABCG1, supporting the idea that 12-HEPE promotes lipid homeostasis .

Data Tables

Research Findings Summary

The biological activity of 12-Hydroxyeicosapentaenoic acid is multifaceted, involving significant roles in inflammation modulation and cardiovascular health. Its mechanisms primarily involve:

- Anti-inflammatory pathways through gene regulation in keratinocytes.

- Cardiovascular protection via inhibition of foam cell formation and improvement in vascular parameters.

Emerging evidence suggests that dietary sources rich in omega-3 fatty acids could enhance the production of beneficial metabolites like 12-HEPE, potentially offering therapeutic avenues for conditions such as atherosclerosis and inflammatory diseases.

Propiedades

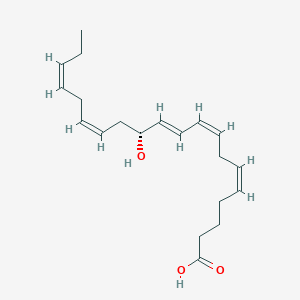

IUPAC Name |

(5Z,8Z,10E,12R,14Z,17Z)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)/b4-3-,9-7-,11-8-,13-10-,17-14+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRJLMXYVFDXLS-IHWYZUJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C[C@H](/C=C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109430-12-8 | |

| Record name | 12-Hydroxyeicosapentaenoic acid, (12R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109430128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (12R)-12-hydroxyeicosapentaenoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 12-HYDROXYEICOSAPENTAENOIC ACID, (12R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78P2ZC128S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.